molecular formula C18H19N3O2S B5868472 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5868472
M. Wt: 341.4 g/mol
InChI Key: VNSFLCXEJHUNRR-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ETT, is a synthetic small molecule that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as cell division and inflammation (Li et al., 2018; Li et al., 2020).
Biochemical and Physiological Effects
Studies have shown that 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation in animal models of inflammation, and inhibiting the growth of certain bacteria (Li et al., 2018; Li et al., 2020; Zhang et al., 2015).

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, including further studies on its mechanism of action, exploration of its potential use as an anti-cancer and anti-inflammatory agent, and investigation of its potential as a fluorescent probe for detecting metal ions. Additionally, studies could be conducted to determine the optimal dosage and administration method for 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one in various applications.
Conclusion
In conclusion, 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic small molecule that has been studied for its potential use in various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylthiophenol with ethyl acetoacetate in the presence of a base to form 2,4,6-trimethylthieno[2,3-d]pyrimidin-5-one. This intermediate is then reacted with para-nitrobenzaldehyde in the presence of a catalyst to form the Schiff base, which is subsequently reduced with sodium borohydride to yield 3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (Zhang et al., 2015).

Scientific Research Applications

3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent (Zhang et al., 2015; Li et al., 2018; Li et al., 2020).

properties

IUPAC Name

3-[(E)-(4-ethoxyphenyl)methylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-5-23-15-8-6-14(7-9-15)10-19-21-13(4)20-17-16(18(21)22)11(2)12(3)24-17/h6-10H,5H2,1-4H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFLCXEJHUNRR-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NC3=C(C2=O)C(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NC3=C(C2=O)C(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

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